![molecular formula C14H22Cl2N2O2 B2962542 Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride CAS No. 1286274-88-1](/img/structure/B2962542.png)

Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride” is a chemical compound with the formula C14H22Cl2N2O2 . It is a compound of interest in various fields of chemistry .

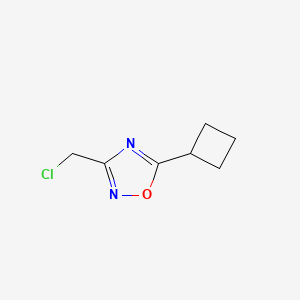

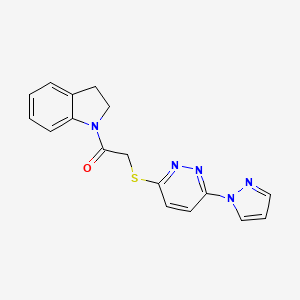

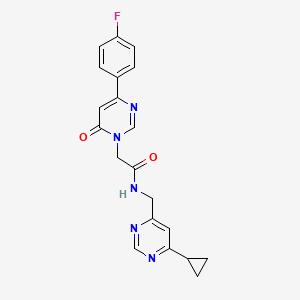

Molecular Structure Analysis

The molecular structure of “Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride” contains a total of 39 bonds; 19 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 2 secondary amines .Physical And Chemical Properties Analysis

“Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride” has a molecular weight of 321.24 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Wissenschaftliche Forschungsanwendungen

Drug Design and Synthesis

Piperidine derivatives, such as Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride, are crucial in the pharmaceutical industry. They serve as key building blocks in the synthesis of various drugs due to their structural significance and biological activity . The compound’s ability to act as a synthetic intermediate allows for the creation of a wide range of pharmacologically active molecules.

Neurodegenerative Disease Research

Compounds containing the piperidine moiety have been explored for their potential role in neurodegenerative diseases. Research indicates that derivatives of piperidine can exhibit neuroprotective effects, particularly in models of Parkinson’s disease (PD). They may inhibit specific pathways or proteins associated with neurodegeneration, offering a promising avenue for therapeutic development .

Tyrosine Kinase Inhibition

Piperidine derivatives are investigated for their ability to inhibit tyrosine kinases, enzymes that play a critical role in cell signaling and cancer progression. By modulating the activity of these enzymes, Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride could contribute to the development of new cancer treatments .

Biological Activity Profiling

The compound’s structure allows it to interact with various biological targets, making it valuable for profiling biological activity. It can be used to study receptor-ligand interactions, enzyme inhibition, and other pharmacological properties essential for drug discovery .

Blood-Brain Barrier Permeability Studies

Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride can be used to investigate compounds’ ability to cross the blood-brain barrier (BBB). This is crucial for developing treatments for central nervous system disorders, as many potential drugs fail due to poor BBB permeability .

Chemical Biology and Probe Development

In chemical biology, piperidine derivatives are used to develop probes that can help elucidate biological processes at the molecular level. These probes can be used to label, track, or modulate biomolecules within cells, providing insights into cellular functions and disease mechanisms .

Alkaloid Synthesis

Piperidine is a core structure in many natural alkaloids, which possess a variety of pharmacological effects. Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride can be utilized in the synthesis of complex alkaloids, contributing to the study and application of these natural compounds .

Multicomponent Reaction Catalysis

This compound may also find application in catalyzing multicomponent reactions (MCRs), which are valuable in organic chemistry for constructing complex molecules efficiently. Its structural features could make it a suitable catalyst or intermediate in various MCRs, streamlining the synthesis of diverse organic compounds .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3-[(piperidin-4-ylamino)methyl]benzoate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.2ClH/c1-18-14(17)12-4-2-3-11(9-12)10-16-13-5-7-15-8-6-13;;/h2-4,9,13,15-16H,5-8,10H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIZDRUDHZYHCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CNC2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2962459.png)

![6-(2-(2-chlorophenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2962462.png)

![5-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2962465.png)

![(2-Methylsulfanylpyridin-4-yl)-[2-[(E)-2-thiophen-2-ylethenyl]azepan-1-yl]methanone](/img/structure/B2962472.png)

![5-Fluoro-2-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2962473.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B2962475.png)

![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2962478.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2962481.png)